Intrinsic factor

Description

Properties

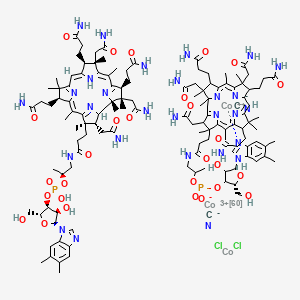

IUPAC Name |

cobalt(2+);cobalt-60(3+);dichlorocobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(2R,3R,5Z,7S,10Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate;[(2R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;dicyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H90N13O14P.C62H88N13O14P.2CN.2ClH.3Co/c2*1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;2*1-2;;;;;/h20-21,23,28,31,34-37,41,52-53,56-57,71,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);20-21,23,28,31,34-37,41,52-53,57,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);;;2*1H;;;/q;;2*-1;;;+3;2*+2/p-3/b38-23-,50-32-,55-33-;42-23-,54-32-,55-33-;;;;;;;/t31-,34+,35+,36+,37-,41+,52+,53+,56?,57-,59+,60-,61-,62-;31?,34?,35?,36?,37?,41-,52?,53?,57+,59?,60?,61?,62?;;;;;;;/m01......./s1/i;;;;;;1+1;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHYEMLVIZVDIW-ACDNXVHASA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)N7)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5=NC4=C(C6=NC(=CC7=NC(=C(C8=NC5(C(C8CCC(=O)N)(C)CC(=O)N)C)C)C(C7CCC(=O)N)(C)CC(=O)N)C(C6CCC(=O)N)(C)C)C)CC(=O)N)C)O.[C-]#N.[C-]#N.Cl[Co]Cl.[Co+2].[Co+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O[C@@H](C)CNC(=O)CC[C@@]4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](/C(=C/C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/N7)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3C(C([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5=N/C4=C(\C6=N/C(=C\C7=N/C(=C(\C8=NC5(C(C8CCC(=O)N)(C)CC(=O)N)C)/C)/C(C7CCC(=O)N)(C)CC(=O)N)/C(C6CCC(=O)N)(C)C)/C)CC(=O)N)C)O.[C-]#N.[C-]#N.Cl[Co]Cl.[Co+2].[60Co+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C126H177Cl2Co3N28O28P2+2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2842.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9008-12-2 | |

| Record name | Intrinsic factors | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Intrinsic Factor Gene (GIF) Mutations and Pernicious Anemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Congenital pernicious anemia, a rare autosomal recessive disorder, arises from mutations in the gastric intrinsic factor (GIF) gene, leading to impaired vitamin B12 absorption. Unlike the more prevalent autoimmune pernicious anemia, this condition is characterized by a direct functional defect in this compound (IF), a glycoprotein (B1211001) essential for the uptake of cobalamin in the terminal ileum. This guide provides an in-depth analysis of the molecular basis of congenital pernicious anemia, focusing on the spectrum of identified GIF mutations, their quantitative impact on IF function, and the experimental methodologies employed for their characterization. Detailed signaling pathways, experimental workflows, and a comprehensive summary of quantitative data are presented to facilitate further research and the development of targeted therapeutic strategies.

The Vitamin B12 Absorption Pathway: The Central Role of this compound

The absorption of dietary vitamin B12 is a multi-step process heavily reliant on the function of gastric this compound.[1][2][3][4][5] The pathway begins in the stomach where acidic conditions and pepsin release vitamin B12 from food proteins. The freed vitamin B12 then binds to haptocorrin (also known as R-protein or transcobalamin I), a protein present in saliva and gastric juice. In the duodenum, pancreatic proteases degrade haptocorrin, releasing vitamin B12 to bind with this compound, which has been secreted by the parietal cells of the stomach. This IF-B12 complex travels to the terminal ileum, where it is recognized by and binds to the cubam receptor on the surface of enterocytes. The entire complex is then internalized via endocytosis. Within the enterocyte, the IF-B12 complex is degraded, and vitamin B12 is released to bind to transcobalamin II for transport into the circulation and delivery to tissues.

Spectrum of GIF Gene Mutations and their Clinical Manifestations

Mutations in the GIF gene on chromosome 11 are the underlying cause of congenital this compound deficiency.[6][7] These mutations, inherited in an autosomal recessive manner, lead to the production of a non-functional or absent this compound protein, resulting in severe vitamin B12 deficiency and subsequent pernicious anemia.[8] A range of mutations have been identified, including missense, nonsense, frameshift, and splice-site mutations. The clinical presentation of individuals with these mutations typically includes megaloblastic anemia, failure to thrive, and neurological complications if left untreated.

Table 1: Known GIF Gene Mutations and Associated Clinical Data

| Mutation | Type | Patient Vitamin B12 Level (pmol/L) | Patient Homocysteine Level (µmol/L) | Patient Methylmalonic Acid (MMA) | Reference |

| c.79+1G>A | Splice-site | 61 (Normal: 198–615) | 16.7 (Normal: 5.0–12.0) | Elevated | [6] |

| c.290T>C (p.Met97Thr) | Missense | Low | Not Reported | Not Reported | [9] |

| c.973delG | Frameshift | 61 (Normal: 198–615) | 16.7 (Normal: 5.0–12.0) | Elevated | [6] |

| g.68A>G (p.Gln5Arg) | Missense | Not directly reported as causative of deficiency in heterozygotes, but associated with low B12 in some cases.[10] | Not Reported | Not Reported | [11] |

| c.435_437delGAA (p.Lys145_Asn146delinsAsn) | Deletion/Insertion | Low | Not Reported | Not Reported | [9] |

Experimental Protocols for the Identification and Functional Characterization of GIF Mutations

The identification and functional analysis of GIF gene mutations are crucial for the diagnosis and understanding of congenital pernicious anemia. The following section outlines the key experimental protocols.

Genetic Analysis of the GIF Gene

The primary method for identifying GIF mutations is direct sequencing of the gene's exons and flanking intronic regions.

Experimental Workflow for Genetic Diagnosis

Protocol for PCR Amplification and Sanger Sequencing of the GIF Gene:

-

Genomic DNA Extraction: Isolate genomic DNA from peripheral blood leukocytes using a standard commercial kit.

-

Primer Design: Design primers to amplify all coding exons and exon-intron boundaries of the GIF gene.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the target regions. A typical PCR protocol would be: initial denaturation at 95°C for 5 minutes, followed by 35 cycles of denaturation at 95°C for 30 seconds, annealing at 58-62°C (primer-dependent) for 30 seconds, and extension at 72°C for 1 minute/kb, with a final extension at 72°C for 10 minutes.[12][13][14][15]

-

PCR Product Purification: Purify the PCR products to remove primers and unincorporated nucleotides.

-

Sanger Sequencing: Sequence the purified PCR products using a dye-terminator cycle sequencing kit and analyze on an automated capillary sequencer.

-

Sequence Analysis: Align the obtained sequences with the reference GIF gene sequence to identify any variations.

Functional Characterization of GIF Mutations

To understand the pathogenic mechanism of identified GIF mutations, in vitro functional studies are essential. These studies typically involve expressing the mutant protein and assessing its ability to bind vitamin B12 and its secretion profile.

3.2.1. Site-Directed Mutagenesis and Expression of GIF Variants

-

Plasmid Construct: Obtain a mammalian expression vector containing the wild-type human GIF cDNA.

-

Site-Directed Mutagenesis: Introduce the desired mutation into the GIF cDNA using a commercial site-directed mutagenesis kit.[12][13][14][15] The process involves designing mutagenic primers and using a high-fidelity polymerase to amplify the entire plasmid with the desired change. The template DNA is then digested with DpnI, which specifically cleaves methylated parental DNA.

-

Sequence Verification: Verify the presence of the intended mutation and the absence of any other mutations by Sanger sequencing of the entire GIF insert.

-

Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293T or COS-7) and transfect the cells with the wild-type or mutant GIF expression plasmids.

3.2.2. Assessment of this compound-Vitamin B12 Binding Affinity

The ability of the mutant IF to bind to vitamin B12 is a critical functional parameter. This can be assessed using techniques such as Surface Plasmon Resonance (SPR).[16]

Protocol for Surface Plasmon Resonance (SPR) Analysis:

-

Protein Purification: Purify the recombinant wild-type and mutant IF proteins from the transfected cell lysates or culture media.

-

Immobilization: Immobilize one of the binding partners (e.g., recombinant IF) onto the surface of a sensor chip.

-

Binding Analysis: Flow different concentrations of the other binding partner (vitamin B12) over the sensor surface.

-

Data Analysis: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of binding. From the association and dissociation kinetics, the equilibrium dissociation constant (KD) can be calculated to quantify the binding affinity. A higher KD value for a mutant compared to the wild-type indicates reduced binding affinity.

3.2.3. Cellular Secretion Assay of Recombinant this compound

Mutations may affect the secretion of IF from the cell. An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of secreted IF.[17][18][19]

Protocol for this compound ELISA:

-

Sample Collection: Collect the culture media from transfected cells expressing wild-type or mutant GIF.

-

Coating: Coat the wells of a microtiter plate with a capture antibody specific for human this compound.

-

Blocking: Block non-specific binding sites in the wells.

-

Incubation with Samples: Add the collected culture media and standards to the wells and incubate to allow the IF to bind to the capture antibody.

-

Detection: Add a biotinylated detection antibody that also binds to IF, followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB). The color development is proportional to the amount of IF present.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Quantification: Determine the concentration of IF in the samples by comparing their absorbance to a standard curve generated with known concentrations of recombinant IF.

Conclusion

Congenital pernicious anemia resulting from GIF gene mutations is a well-defined molecular disease. This guide has provided a comprehensive overview of the role of this compound in vitamin B12 absorption, a summary of known pathogenic GIF mutations, and detailed experimental protocols for their identification and functional characterization. The presented data and methodologies offer a valuable resource for researchers and clinicians working on the diagnosis and treatment of this rare disorder. Further investigation into the functional consequences of a wider range of GIF mutations will continue to enhance our understanding of the structure-function relationship of this compound and may pave the way for novel therapeutic interventions beyond vitamin B12 supplementation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. veganhealth.org [veganhealth.org]

- 5. The Mechanism of Absorption of Vitamin B12 (cobalamin) in the GI Tract [ebmconsult.com]

- 6. Biochemical and Hematologic Manifestations of Gastric this compound (GIF) Deficiency: A Treatable Cause of B12 Deficiency in the Old Order Mennonite Population of Southwestern Ontario - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmrb.io [bmrb.io]

- 8. Hereditary this compound deficiency | About the Disease | GARD [rarediseases.info.nih.gov]

- 9. Gastric this compound deficiency with combined GIF heterozygous mutations and FUT2 secretor variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A genetic polymorphism in the coding region of the gastric this compound gene (GIF) is associated with congenital this compound deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. static.igem.wiki [static.igem.wiki]

- 15. static.igem.org [static.igem.org]

- 16. storage.imrpress.com [storage.imrpress.com]

- 17. Secretion of this compound from cultured rat gastric chief cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of a Sensitive ELISA for Gastric this compound and Detection of this compound Immunoreactivity in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. omegadx.com [omegadx.com]

The Intrinsic Factor-Cubilin Binding Axis: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intestinal absorption of vitamin B12 (cobalamin, Cbl) is a critical physiological process mediated by the sequential binding of Cbl to haptocorrin and then to gastric intrinsic factor (IF). The IF-Cbl complex is subsequently recognized and internalized by the cubilin receptor in the apical brush border of the ileal enterocytes. This technical guide provides an in-depth examination of the molecular mechanisms governing the binding of the this compound-cobalamin complex to its receptor, cubilin. It consolidates key quantitative data, details widely-used experimental protocols for studying this interaction, and presents visual representations of the associated pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and pharmacology who are investigating this essential biological interaction for basic research or therapeutic development.

Molecular Architecture of the Interaction

The binding of the this compound-cobalamin (IF-Cbl) complex to the cubilin receptor is a highly specific, high-affinity interaction that is fundamental for the uptake of dietary vitamin B12.

This compound (IF): A glycoprotein (B1211001) secreted by gastric parietal cells, IF undergoes a conformational change upon binding to cobalamin. This change is crucial for its recognition by cubilin. The crystal structure of the human IF-Cbl complex reveals a two-domain protein with the cobalamin molecule bound at the interface of these domains[1][2].

Cubilin: A large, peripheral membrane glycoprotein, cubilin is a multiligand receptor. Its structure is characterized by an N-terminal region, followed by eight epidermal growth factor (EGF)-like repeats and a series of 27 CUB (Complement C1r/C1s, Uegf, Bmp1) domains[3][4][5]. The primary binding site for the IF-Cbl complex is located within the CUB domains 5-8[3].

The Cubam Complex: For its proper function and trafficking to the cell surface, cubilin forms a complex with amnionless (AMN), a transmembrane protein. This complex, known as "cubam," is the functional receptor unit for IF-Cbl endocytosis[6][7]. The internalization of the cubam-ligand complex is further facilitated by megalin (LRP-2), another large endocytic receptor that interacts with cubilin[8][9].

The interaction is critically dependent on the presence of calcium ions (Ca²⁺)[10]. The crystal structure of the IF-Cbl complex bound to the CUB5-8 domains of cubilin (PDB ID: 3KQ4) demonstrates that two distant CUB domains engage the two domains of IF in a Ca²⁺-dependent manner, providing a structural basis for the high-affinity interaction.

Quantitative Binding Data

The affinity and kinetics of the IF-Cbl interaction with cubilin have been quantified using techniques such as Surface Plasmon Resonance (SPR). The following table summarizes the key binding parameters for the interaction between the IF-Cbl complex and the CUB domains 5-8 of cubilin.

| Interacting Molecules | Method | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Dissociation Constant (K_d) (nM) | Reference |

| IF-Cbl and wild-type cubilin CUB 5-8 | SPR | 1.3 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 | |

| IF-Cbl and FM1 mutant cubilin CUB 5-8 | SPR | 4.2 x 10⁴ | 4.1 x 10⁻⁴ | 10.0 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the IF-cubilin interaction.

Surface Plasmon Resonance (SPR) Analysis

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

Objective: To determine the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_d) of the IF-Cbl and cubilin interaction.

Materials:

-

BIAcore sensor chip (e.g., CM5)

-

Recombinant cubilin fragment (e.g., CUB domains 5-8)

-

Purified IF-Cbl complex

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, supplemented with 1 mM CaCl₂)

-

Regeneration solution (e.g., 10 mM glycine-HCl pH 2.5)

Procedure:

-

Immobilization of Cubilin:

-

Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the recombinant cubilin fragment (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-

-

Binding Analysis:

-

Inject a series of concentrations of the IF-Cbl complex (e.g., 10, 20, and 50 nM) in running buffer over the immobilized cubilin surface at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association and dissociation phases in real-time.

-

After each injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell (without immobilized cubilin) to correct for bulk refractive index changes.

-

Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's evaluation software to determine k_on, k_off, and K_d.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify and confirm protein-protein interactions in a cellular context.

Objective: To demonstrate the interaction between cubilin and the IF-Cbl complex in a cell lysate.

Materials:

-

Ileal epithelial cells (e.g., Caco-2) or transfected cells expressing cubilin.

-

Lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).

-

Anti-cubilin antibody.

-

Isotype control IgG.

-

Protein A/G agarose (B213101) or magnetic beads.

-

IF-Cbl complex.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer).

-

SDS-PAGE and Western blotting reagents.

-

Anti-IF antibody.

Procedure:

-

Cell Lysis:

-

Culture cells to confluency and incubate with the IF-Cbl complex.

-

Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads and an isotype control IgG.

-

Incubate the pre-cleared lysate with an anti-cubilin antibody overnight at 4°C.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads using elution buffer.

-

-

Detection:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-IF antibody to detect the co-immunoprecipitated this compound.

-

Cell-Based Uptake Assay

This assay measures the cellular uptake of radiolabeled cobalamin mediated by the IF-cubilin pathway.

Objective: To quantify the functional uptake of the IF-Cbl complex by cells expressing the cubilin receptor.

Materials:

-

Ileal epithelial cells (e.g., Caco-2) or other cubilin-expressing cell lines.

-

Culture medium.

-

This compound.

-

[⁵⁷Co]-labeled cobalamin.

-

Binding buffer (e.g., HBSS with 1 mM CaCl₂ and 1% BSA).

-

Wash buffer (ice-cold PBS).

-

Lysis solution (e.g., 0.1 M NaOH).

-

Gamma counter.

Procedure:

-

Cell Culture:

-

Seed cells in a multi-well plate and grow to confluency.

-

-

Uptake Experiment:

-

Prepare the IF-[⁵⁷Co]Cbl complex by pre-incubating IF with [⁵⁷Co]-labeled cobalamin.

-

Wash the cells with binding buffer.

-

Incubate the cells with the IF-[⁵⁷Co]Cbl complex at 37°C for a defined period (e.g., 2 hours).

-

To determine non-specific uptake, include control wells with a large excess of unlabeled IF-Cbl.

-

-

Washing and Lysis:

-

Stop the uptake by aspirating the medium and washing the cells multiple times with ice-cold wash buffer.

-

Lyse the cells with the lysis solution.

-

-

Quantification:

-

Measure the radioactivity in the cell lysates using a gamma counter.

-

Determine the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Visualizations

The following diagrams illustrate the key molecular interactions and experimental workflows described in this guide.

Conclusion

The binding of this compound to the cubilin receptor is a well-characterized, multi-step process that is essential for vitamin B12 absorption. This interaction is distinguished by its high affinity, specificity, and dependence on calcium. The structural and quantitative data presented in this guide provide a solid foundation for understanding the molecular details of this binding event. The experimental protocols outlined herein are robust methods for further investigation and can be adapted for various research and drug development applications, such as the design of novel drug delivery systems that target the cubilin receptor. A thorough understanding of this mechanism is paramount for addressing pathologies related to vitamin B12 deficiency and for harnessing this pathway for therapeutic benefit.

References

- 1. Cubilin, the this compound-vitamin B12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cubilin, the endocytic receptor for this compound-vitamin B12 complex, mediates high-density lipoprotein holoparticle endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cubilin, the this compound-Vitamin B12 Receptor in Development and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The this compound-vitamin B12 receptor, cubilin, is a high-affinity apolipoprotein A-I receptor facilitating endocytosis of high-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) Molecular Dissection of the this compound-Vitamin [research.amanote.com]

- 6. THE UPTAKE OF CO57-LABELED VITAMIN B12 BY EVERTED SACS OF INTESTINE IN VITRO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of uptake of cobalamin into enterocyte mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unveiling the Intracellular Journey of Intrinsic Factor: A Technical Guide to its Localization in Gastric Parietal Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular localization of Intrinsic Factor (IF) within gastric parietal cells. This compound, a glycoprotein (B1211001) essential for the absorption of vitamin B12, undergoes a dynamic and highly regulated process of synthesis, storage, and secretion. Understanding the precise subcellular distribution of IF is critical for research into pernicious anemia, drug-induced malabsorption, and the development of novel therapeutic strategies targeting gastric physiology. This document summarizes key quantitative and qualitative data, details relevant experimental protocols, and visualizes the complex signaling pathways and cellular workflows involved.

Subcellular Distribution of this compound in Parietal Cells

This compound is synthesized and transported through the classical secretory pathway within the parietal cell. Its localization is dynamic, shifting in response to secretagogue stimulation. While precise quantitative data on the relative distribution of IF in different organelles is sparse in the literature, immunocytochemical studies have elucidated its primary locations in both resting and stimulated states.

Table 1: Subcellular Localization of this compound in Resting (Non-stimulated) Gastric Parietal Cells

| Cellular Compartment | Presence of this compound | Method of Detection | Reference |

| Perinuclear Membrane | Present | Immunoelectron Microscopy | [1] |

| Rough Endoplasmic Reticulum (RER) | Present | Immunoelectron Microscopy | [1][2] |

| Golgi Apparatus | Present | Immunoelectron Microscopy | [1] |

| Tubulovesicles | High Concentration (Storage) | Immunoelectron Microscopy | [1][2] |

| Multivesicular Bodies | Present on Membranes | Immunoelectron Microscopy | [1] |

| Secretory Canaliculi | Absent or Very Low | Immunoelectron Microscopy | [2] |

| Nucleus | Absent | Immunoelectron Microscopy | [1] |

| Mitochondria | Absent | Immunoelectron Microscopy | [1] |

| Basolateral Surface Membranes | Absent | Immunoelectron Microscopy | [1] |

| Cytosol | Absent | Immunoelectron Microscopy | [1] |

Table 2: Dynamic Relocalization of this compound in Stimulated Gastric Parietal Cells

| Time Post-Stimulation (Pentagastrin) | Location of this compound | Cellular Process | Reference |

| 0-8 minutes | Migration of IF-associated tubulovesicles to the periphery of secretory canaliculi. | Translocation | [2] |

| 8-30 minutes | Present on the microvilli of secretory canaliculi. | Secretion (Peak Output) | [2] |

| >30 minutes | Depletion from tubulovesicles; reappearance in the perinuclear space and RER. | Resynthesis | [2] |

Experimental Protocols for Visualizing this compound

The localization of this compound within parietal cells is primarily investigated through immunohistochemistry (IHC) for light microscopy and immunogold electron microscopy (IEM) for ultrastructural detail.

Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Gastric Tissue

This protocol provides a general workflow for the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) gastric tissue sections.

Experimental Workflow: Immunohistochemistry

References

- 1. Immunocytochemical localization of human this compound: the nonstimulated stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human this compound secretion: immunocytochemical demonstration of membrane-associated vesicular transport in parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunohistochemical Analysis of the Acid Secretion Potency in Gastric Parietal Cells [scirp.org]

The Indispensable Role of Intrinsic Factor in the Enterohepatic Circulation of Vitamin B12: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B12 (cobalamin, Cbl) is a vital micronutrient with a complex absorption and conservation mechanism. The human body has evolved an elegant and highly efficient recycling system known as the enterohepatic circulation to conserve its B12 stores. This process, responsible for recovering B12 excreted in the bile, is critically dependent on the gastric glycoprotein (B1211001), Intrinsic Factor (IF). Without IF, this vital conservation pathway is severed, leading to a rapid decline in B12 levels, far exceeding the rate seen in simple dietary deficiency. This guide provides an in-depth examination of the molecular and physiological steps governing the enterohepatic circulation of B12, focusing on the pivotal role of this compound. We detail the complete pathway, present quantitative data on B12 flux, describe key experimental protocols for its study, and provide visual diagrams to elucidate the complex interactions involved.

The Enterohepatic Circulation of Vitamin B12: An Overview

The enterohepatic circulation of vitamin B12 is a testament to the body's metabolic economy. While dietary intake provides a necessary top-up, this recycling pathway is the primary mechanism for maintaining the body's substantial B12 reserves, which are stored predominantly in the liver.[1] The circulation involves the secretion of B12 from the liver into the bile, its transit through the small intestine, and its subsequent reabsorption in the terminal ileum for return to the liver and other tissues.[2] This entire reabsorption process is fundamentally reliant on this compound. The failure of this system, often due to a lack of IF, is the primary cause of pernicious anemia, a severe B12 deficiency state.[3][4][5]

The Molecular Pathway: A Step-by-Step Analysis

The journey of a B12 molecule through the enterohepatic circulation is a multi-step process involving several key binding proteins and receptors.

-

Biliary Excretion: The cycle begins in the liver. Stored B12, primarily bound to the transport protein Haptocorrin (HC, also known as R-protein or Transcobalamin I), is secreted into the bile.[3] This HC-B12 complex travels with the bile from the gallbladder into the duodenum, the first section of the small intestine.[6][7]

-

Duodenal Events: In the duodenum, the environment changes. Pancreatic proteases, such as trypsin, are secreted in response to food intake.[8][9] These enzymes are crucial as they degrade the Haptocorrin protein, liberating the B12 molecule.[2][3][4]

-

The Critical Hand-off to this compound: Simultaneously, this compound, a glycoprotein secreted by the parietal cells of the stomach, has traveled into the duodenum.[3][4] In the neutral pH of the small intestine, IF has a high affinity for the newly freed B12. It binds exclusively to active B12, forming a stable IF-B12 complex.[3] This binding is essential, as it protects B12 from degradation and prevents its uptake by intestinal bacteria.

-

Ileal Reabsorption: The IF-B12 complex journeys down the small intestine to the terminal ileum. Here, the epithelial cells (enterocytes) express a specific receptor complex known as "cubam."[3][7] The cubam receptor consists of two subunits: cubilin, which is the ligand-binding component that recognizes and binds the IF-B12 complex, and amnionless (AMN), which anchors the complex and facilitates its endocytosis.[3]

-

Intracellular Processing and Recirculation: Once inside the enterocyte via receptor-mediated endocytosis, the IF-B12 complex is trafficked to lysosomes. Lysosomal enzymes degrade the this compound, releasing the B12 molecule.[2] This free B12 then binds to another transport protein, Transcobalamin II (TCII), which is synthesized within the enterocyte.[1][7] The newly formed TCII-B12 complex is then transported out of the enterocyte and into the portal bloodstream, which carries it back to the liver and distributes it to all other cells in the body, thus completing the circuit.[7][9]

Diagram of B12 Enterohepatic Circulation

Caption: The enterohepatic circulation of Vitamin B12.

Quantitative Analysis of B12 Conservation

The efficiency of the enterohepatic circulation is remarkable. It is the primary determinant of the body's long-term B12 status, explaining why deficiency can take years to develop in individuals with zero dietary intake but an intact absorption mechanism.[6] Conversely, if this reabsorption mechanism fails due to a lack of this compound, deficiency develops much more rapidly, typically within 1-3 years.[6]

| Parameter | Reported Value | Significance | Reference(s) |

| Total Body B12 Stores | 2,000 - 5,000 µg | The majority (approx. 60%) is stored in the liver. | [1] |

| Daily B12 Secretion into Bile | 1.4 µ g/day | Represents a significant portion of the daily required amount. | [1] |

| Reabsorption Efficiency | ~50% (0.7 µ g/day ) or higher (up to two-thirds) | Highlights the critical role of the pathway in conserving B12. | [1][2] |

| IF-Mediated Absorption Limit | 1.5 - 2.0 µg per meal | The capacity of the ileal receptors is the limiting factor for active absorption from both diet and bile. | [6] |

| Passive Diffusion | 1 - 3% of total B12 | An IF-independent mechanism, but highly inefficient for physiological conservation. | [1] |

Experimental Protocols for Studying the IF-B12 Axis

Investigating the enterohepatic circulation and the specific role of this compound requires specialized methodologies to trace B12's path and quantify its absorption.

The Schilling Test

Historically the gold standard for diagnosing pernicious anemia, the Schilling test directly assesses the body's ability to absorb B12 and the role of IF in this process. Although now rarely used due to the need for radioactive isotopes and 24-hour urine collection, its principles are foundational.

-

Part I (Testing Overall Absorption):

-

The patient is administered an oral dose of radiolabeled B12 (e.g., ⁵⁷Co-B12).

-

Simultaneously or shortly after, a large "flushing" dose of non-labeled B12 is given via intramuscular injection. This saturates the body's B12 binding proteins.

-

Urine is collected for 24 hours.

-

Principle: If the oral radiolabeled B12 is absorbed, it will enter the bloodstream. Due to the saturation of binding sites by the injected dose, the excess radiolabeled B12 is excreted in the urine. Low urinary radioactivity indicates malabsorption.

-

-

Part II (Testing for IF Deficiency):

-

If Part I shows malabsorption, the test is repeated.

-

This time, the oral radiolabeled B12 is co-administered with exogenous this compound.

-

Principle: If urinary radioactivity normalizes, it confirms that the malabsorption was due to a lack of endogenous IF (i.e., pernicious anemia).[10] If malabsorption persists, the cause is intestinal (e.g., ileal disease).[10]

-

Diagram of Schilling Test Workflow

Caption: Workflow of the two-part Schilling Test.

Animal Models with Bile Duct Cannulation

To directly measure biliary excretion and reabsorption, animal models (typically rats) are employed.

-

Protocol Outline:

-

Rats are fed a diet to achieve a specific B12 status (replete or deficient).

-

A parenteral dose of radiolabeled B12 (e.g., ⁵⁸Co-B12) is administered to preload the liver stores.

-

The common bile duct is cannulated to allow for the collection of all secreted bile, preventing it from entering the duodenum.

-

The radioactivity of the collected bile is measured over time to quantify the rate of B12 excretion.

-

To study reabsorption, collected radiolabeled bile can be reintroduced into the duodenum of the same or another animal, and the appearance of radioactivity in the blood, tissues (liver, kidney), or urine is measured.[11][12]

-

Modern Non-Radioactive Methods

-

CobaSorb Test: This functional test measures the increase in holotranscobalamin (holoTC, the active B12-TCII complex) in the blood after an oral load of non-labeled B12. A significant increase in holoTC indicates that the entire absorption pathway, including the function of IF, is intact. A lack of increase suggests malabsorption.[10]

The Logical Consequence of this compound Absence

The presence or absence of this compound creates a clear binary outcome for the enterohepatic circulation of B12 and, consequently, for the long-term B12 status of an individual.

Diagram of IF's Logical Role

Caption: The functional consequence of this compound's presence or absence.

Conclusion and Future Directions

This compound is not merely an accessory to B12 absorption; it is the lynchpin of the vitamin's enterohepatic circulation. Its role extends far beyond the initial uptake of dietary B12, acting as the essential shuttle for the daily recovery of B12 secreted in bile. The absolute dependence of ileal reabsorption on IF means that any pathology or therapeutic intervention that eliminates or neutralizes IF—such as autoimmune gastritis (pernicious anemia), gastrectomy, or certain bariatric procedures—inevitably breaks this vital recycling loop.[3][4] This leads to an inexorable loss of the body's B12 stores.

For drug development professionals, understanding this pathway is critical. Drugs that affect gastric acid secretion (e.g., proton pump inhibitors) can impair the release of dietary B12 from food but do not directly affect IF's function in the enterohepatic circulation.[3] However, any compound or procedure that damages the gastric parietal cells or the ileal cubam receptors will have profound and lasting effects on B12 homeostasis. Future research may focus on developing therapeutics that can bypass this pathway or enhance the efficiency of the IF-independent passive diffusion mechanism for patients with compromised IF function. A thorough understanding of this elegant biological circuit remains fundamental to diagnosing, managing, and treating vitamin B12 deficiency.

References

- 1. veganhealth.org [veganhealth.org]

- 2. researchgate.net [researchgate.net]

- 3. Physiology, Gastric this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound [vivo.colostate.edu]

- 5. This compound | Vitamin B12, Gastric Juices & Stomach Cells | Britannica [britannica.com]

- 6. b12info.com [b12info.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of enterohepatic circulation of vitamin B12: movement of vitamin B12 from bile R-binder to this compound due to the action of pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Mechanism of Absorption of Vitamin B12 (cobalamin) in the GI Tract [ebmconsult.com]

- 10. One moment, please... [pernicious-anaemia-society.org]

- 11. Vitamin B12 excretion by the rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bmj.com [bmj.com]

The Genetic Basis of Congenital Intrinsic Factor Deficiency: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Congenital Intrinsic Factor Deficiency (CIFD) is a rare, autosomal recessive disorder characterized by the malabsorption of vitamin B12 (cobalamin), leading to megaloblastic anemia and a range of neurological complications. This technical guide provides a comprehensive overview of the genetic underpinnings of CIFD, with a focus on the mutations within the gastric this compound (GIF) gene. We delve into the molecular diagnostics, experimental protocols for gene and protein analysis, and the genotype-phenotype correlations observed in affected individuals. This document is intended to serve as a detailed resource for researchers, clinicians, and professionals involved in the development of diagnostics and therapeutics for this and related metabolic disorders.

Introduction

Vitamin B12 is an essential micronutrient vital for numerous metabolic processes, including DNA synthesis and neurological function. Its absorption in the terminal ileum is critically dependent on gastric this compound (IF), a glycoprotein (B1211001) secreted by the parietal cells of the stomach.[1] Congenital this compound Deficiency (CIFD), also known as congenital pernicious anemia, arises from a defect in the production of functional IF.[1] This rare disorder typically manifests in early childhood with symptoms of vitamin B12 deficiency, such as failure to thrive, pallor, fatigue, and neurological issues like developmental delay and peripheral neuropathy.[1]

The primary genetic cause of CIFD is bi-allelic mutations in the GIF gene, located on chromosome 11.[1] This guide will explore the spectrum of known GIF mutations, their functional consequences, and the methodologies used to identify and characterize them.

The Molecular Pathway of Vitamin B12 Absorption

The absorption of dietary vitamin B12 is a multi-step process. In the acidic environment of the stomach, vitamin B12 is released from food proteins and binds to haptocorrin. In the duodenum, pancreatic proteases degrade haptocorrin, allowing vitamin B12 to bind to this compound. The IF-B12 complex then travels to the terminal ileum, where it is recognized by and binds to the cubam receptor on the surface of enterocytes. The cubam receptor is a complex of two proteins: cubilin and amnionless. This binding facilitates the endocytosis of the IF-B12 complex. Inside the enterocyte, IF is degraded, and vitamin B12 is released and binds to transcobalamin II for transport into the bloodstream.

Genetic Landscape of Congenital this compound Deficiency

The GIF gene (also known as CBLIF) is the primary gene implicated in CIFD. It is located on chromosome 11q12.1 and comprises 9 exons. Mutations in this gene are inherited in an autosomal recessive manner, meaning an individual must inherit two mutated copies of the gene to be affected. A variety of pathogenic variants have been identified, including frameshift, nonsense, missense, and splice-site mutations, all of which can lead to a non-functional or absent this compound protein.

Quantitative Data on GIF Gene Mutations

The following table summarizes known pathogenic and likely pathogenic mutations in the GIF gene, their functional consequences, and reported frequencies where available. It is important to note that due to the rarity of CIFD, mutation frequencies are often based on a small number of reported cases.

| Mutation | Type | Exon/Intron | Functional Effect | Reported Cases/Frequency | Reference |

| c.776delA | Frameshift | Exon 6 | Leads to a premature stop codon, resulting in a truncated, non-functional protein. | Reported in a Chinese patient.[2] | [2] |

| c.585C>A | Nonsense | Exon 5 | Introduces a premature stop codon, leading to a truncated protein. | Found in a compound heterozygous state with c.776delA in a Chinese patient.[2] | [2] |

| c.79+1G>A | Splice-site | Intron 1 | Disrupts the canonical splice donor site, likely leading to aberrant splicing and a non-functional protein. | Identified in individuals from an Old Order Mennonite community.[3] | [3] |

| c.973delG | Frameshift | Exon 8 | Causes a frameshift and a premature stop codon. | Found in a compound heterozygous state with c.79+1G>A in Old Order Mennonite patients.[3] | [3] |

| c.1175_1176insT | Frameshift | Exon 8 | Results in a frameshift and premature termination of the protein. | Reported in a Turkish family. | |

| c.137C>T | Missense | Exon 2 | Results in a p.Ser46Leu amino acid change in a conserved residue. | Identified in an Italian family. | |

| c.80-1G>A | Splice-site | Intron 1 | Affects the acceptor splice site, likely leading to incorrect splicing. | Found in two Kuwaiti families. | |

| 4-base deletion | Deletion | - | Leads to a frameshift and a premature stop codon. | One of the first identified mutations causing CIFD. |

Genotype-Phenotype Correlations

The clinical presentation of CIFD can vary, although most patients present in early childhood. The severity of the disease is generally high in individuals with two null alleles (e.g., frameshift, nonsense, or splice-site mutations that lead to a complete loss of protein function). However, detailed genotype-phenotype correlation studies are limited due to the small number of molecularly confirmed cases.

| Genotype | Clinical Phenotype | Age of Onset | Severity | Reference |

| Compound heterozygous: c.776delA and c.585C>A | Recurrent severe anemia, low serum cobalamin. | 2 years | Severe | [2] |

| Compound heterozygous: c.79+1G>A and c.973delG | Pancytopenia, megaloblastic anemia, low serum cobalamin, methylmalonic aciduria. | Infancy to 4 years | Severe | [3] |

| Homozygous for various null mutations | Megaloblastic anemia, neurological symptoms (if untreated). | Typically < 5 years | Severe | [1] |

Diagnostic Workflow for Congenital this compound Deficiency

The diagnosis of CIFD involves a combination of clinical evaluation, biochemical testing, and molecular genetic analysis. A systematic approach is crucial to differentiate CIFD from other causes of vitamin B12 deficiency.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the diagnosis and research of CIFD.

Molecular Analysis of the GIF Gene by Sanger Sequencing

Objective: To identify pathogenic mutations in the coding regions and exon-intron boundaries of the GIF gene.

Protocol:

-

Genomic DNA Extraction:

-

Extract genomic DNA from peripheral blood leukocytes using a standard commercial kit (e.g., QIAamp DNA Blood Mini Kit, Qiagen).

-

Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity.

-

-

Primer Design and PCR Amplification:

-

Design primers to amplify all 9 exons and flanking intronic regions of the GIF gene. Primer sequences can be designed using tools like Primer3, targeting an annealing temperature of 58-62°C and a product size of 300-600 bp.

-

Perform PCR using a high-fidelity DNA polymerase. A typical reaction mixture (25 µL) includes:

-

100 ng genomic DNA

-

10 pmol of each forward and reverse primer

-

0.2 mM dNTPs

-

1X PCR buffer

-

1 unit of high-fidelity DNA polymerase

-

-

Use a thermal cycler with the following parameters:

-

Initial denaturation: 95°C for 5 minutes

-

35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 60°C for 30 seconds

-

Extension: 72°C for 45 seconds

-

-

Final extension: 72°C for 7 minutes

-

-

-

PCR Product Purification:

-

Verify the PCR products by agarose (B213101) gel electrophoresis.

-

Purify the PCR products to remove unincorporated primers and dNTPs using a commercial kit (e.g., QIAquick PCR Purification Kit, Qiagen).

-

-

Sanger Sequencing:

-

Perform cycle sequencing using a BigDye Terminator v3.1 Cycle Sequencing Kit (Applied Biosystems) with both forward and reverse primers in separate reactions.

-

Purify the sequencing products to remove unincorporated dye terminators.

-

Analyze the sequencing products on an automated capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl DNA Analyzer).

-

-

Data Analysis:

-

Analyze the sequencing data using appropriate software (e.g., Sequencher, FinchTV) and compare the patient's sequence to the GIF reference sequence (NCBI Gene ID: 2694) to identify any variations.

-

Analysis of this compound Protein Expression by Western Blot

Objective: To determine the presence and size of the this compound protein in gastric juice or patient-derived cell lysates.

Protocol:

-

Sample Preparation:

-

For gastric juice: Centrifuge to remove debris and determine the total protein concentration.

-

For cell lysates: Lyse cells in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Denature 30-50 µg of total protein per sample by boiling in Laemmli buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for human this compound (e.g., mouse monoclonal anti-human this compound, clone 17A9, at a 1:1000 dilution in blocking buffer) overnight at 4°C.[4]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Functional Assay of this compound-Vitamin B12 Binding by ELISA

Objective: To assess the ability of a patient's this compound to bind to vitamin B12.

Protocol:

-

Plate Coating:

-

Coat a 96-well microplate with a capture antibody specific for human this compound (e.g., 100 µL of a 2 µg/mL solution in PBS) and incubate overnight at 4°C.

-

Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

-

Block the plate with 1% BSA in PBS for 1 hour at room temperature.

-

-

Sample Incubation:

-

Add diluted patient gastric juice or cell lysate to the wells and incubate for 2 hours at room temperature to allow the this compound to be captured.

-

Wash the plate three times with PBST.

-

-

Vitamin B12 Binding:

-

Add a solution of biotinylated vitamin B12 (or a constant amount of radiolabeled B12) to the wells and incubate for 1 hour at room temperature.

-

Wash the plate three times with PBST.

-

-

Detection:

-

If using biotinylated B12, add streptavidin-HRP and incubate for 30 minutes at room temperature. Wash three times with PBST. Add TMB substrate and stop the reaction with sulfuric acid. Read the absorbance at 450 nm.

-

If using radiolabeled B12, measure the radioactivity in each well using a gamma counter.

-

-

Data Analysis:

-

Compare the signal from the patient sample to that of a healthy control to determine the relative binding capacity of the patient's this compound.

-

Conclusion

Congenital this compound Deficiency is a well-characterized monogenic disorder that serves as a paradigm for understanding the genetic basis of nutrient malabsorption. The identification of pathogenic mutations in the GIF gene is the cornerstone of a definitive diagnosis. The methodologies outlined in this guide provide a framework for the molecular and functional characterization of CIFD, which is essential for accurate diagnosis, genetic counseling, and the development of novel therapeutic strategies. Further research into the genotype-phenotype correlations and the functional consequences of novel GIF mutations will continue to enhance our understanding of this rare but significant metabolic disorder.

References

Post-Translational Modifications of Intrinsic Factor: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intrinsic factor (IF) is a glycoprotein (B1211001) secreted by gastric parietal cells that plays an indispensable role in the absorption of vitamin B12 (cobalamin). As a critical component of human physiology, understanding the regulation and function of IF is paramount. Post-translational modifications (PTMs) are key regulatory mechanisms that can significantly impact a protein's structure, function, stability, and localization. This technical guide provides a comprehensive overview of the known and potential PTMs of the this compound protein, detailing experimental methodologies for their characterization and summarizing the current state of knowledge. While N-linked glycosylation of IF is established, other PTMs such as O-linked glycosylation, phosphorylation, ubiquitination, and SUMOylation remain less characterized. This guide aims to equip researchers with the necessary information to explore these modifications and their implications for IF biology and related therapeutic development.

Glycosylation of this compound

Glycosylation, the enzymatic addition of glycans to proteins, is a crucial PTM that can influence protein folding, stability, and molecular recognition events. This compound is a known glycoprotein, with N-linked glycosylation being the most well-documented form.

N-Linked Glycosylation

Human this compound possesses a conserved N-linked glycosylation site at asparagine-395 (Asn-395).[1] This modification has been shown to be important for the protein's stability and protection against proteolytic degradation.

Functional Significance: Studies on rat this compound have indicated that N-linked glycosylation is not essential for its primary functions of binding to cobalamin or its receptor, cubilin.[2][3] However, the absence of these glycans renders the protein more susceptible to degradation by proteases.[2] This suggests a crucial role for glycosylation in ensuring the survival of IF in the harsh proteolytic environment of the gastrointestinal tract.

Quantitative Data on N-Linked Glycosylation of this compound

| Modification Site | Glycan Composition | Relative Abundance | Functional Impact | Reference |

| Asn-395 | Complex-type N-glycans | Not quantitatively determined in human IF | Not essential for cobalamin or receptor binding; crucial for protection against proteolysis. | [1][2] |

O-Linked Glycosylation

Currently, there is a lack of specific studies identifying and characterizing O-linked glycosylation sites on human this compound. However, as a glycoprotein secreted into the mucus-rich environment of the stomach, it is plausible that IF may undergo O-glycosylation. The presence of serine and threonine-rich regions in the protein sequence could potentially serve as sites for O-glycan attachment. Further research utilizing advanced mass spectrometry techniques is required to investigate this possibility.

Phosphorylation of this compound

Phosphorylation, the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is a key regulatory PTM in numerous cellular processes. Whether this compound is subject to phosphorylation is currently unknown. However, the signaling pathways active in gastric parietal cells, where IF is synthesized and secreted, involve several kinases that could potentially phosphorylate IF.

Potential Regulating Signaling Pathways in Gastric Parietal Cells:

The secretion of gastric acid by parietal cells is tightly regulated by a complex network of signaling pathways, primarily involving protein kinase A (PKA), protein kinase C (PKC), and Ca2+/calmodulin-dependent protein kinases.[4][5][6][7] These kinases are activated by various stimuli, including histamine, acetylcholine, and gastrin, and are responsible for phosphorylating a wide range of proteins involved in secretion and cellular function. It is conceivable that these same kinases could also target this compound, thereby regulating its synthesis, folding, or secretion.

Signaling pathways in gastric parietal cells potentially regulating this compound phosphorylation.

Ubiquitination and SUMOylation of this compound

Ubiquitination and SUMOylation are PTMs involving the covalent attachment of ubiquitin and Small Ubiquitin-like Modifier (SUMO) proteins, respectively, to target proteins. These modifications can regulate protein stability, localization, and protein-protein interactions. There is currently no direct evidence to suggest that this compound undergoes ubiquitination or SUMOylation. However, these are widespread regulatory mechanisms, and their potential role in IF biology warrants investigation. For instance, ubiquitination could be involved in the regulation of IF turnover and degradation.

Experimental Protocols for PTM Analysis of this compound

This section provides detailed methodologies for the investigation of PTMs on this compound. These protocols are generalized and may require optimization for specific experimental conditions.

Glycosylation Analysis

This workflow outlines the steps for the release and analysis of both N-linked and O-linked glycans from purified this compound.

Workflow for N- and O-linked glycan analysis of this compound.

Detailed Protocol for N-Glycan Release using PNGase F:

-

Denaturation: To 20 µg of purified this compound in a microcentrifuge tube, add denaturation buffer (e.g., 50 mM sodium phosphate, pH 7.5, containing 0.1% SDS and 10 mM DTT) to a final volume of 45 µL.

-

Incubation: Heat the sample at 95°C for 5 minutes to denature the protein.

-

Addition of Triton X-100: After cooling to room temperature, add 5 µL of 10% Triton X-100 to sequester the SDS.

-

Enzymatic Digestion: Add 1 µL of PNGase F (500 units/µL) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 2-4 hours, or overnight for complete deglycosylation.

-

Analysis: The released N-glycans can be separated from the protein by methods such as ethanol (B145695) precipitation or size-exclusion chromatography for subsequent analysis by mass spectrometry or HPLC. The deglycosylated protein can be analyzed by SDS-PAGE to confirm the removal of glycans (observed as a shift in molecular weight).

Lectin blotting can provide qualitative information about the types of glycan structures present on this compound.

Protocol:

-

SDS-PAGE and Transfer: Separate purified this compound by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 3% BSA in TBS-T) for 1 hour at room temperature.

-

Lectin Incubation: Incubate the membrane with a biotinylated lectin of interest (e.g., Concanavalin A for mannose-rich glycans, Wheat Germ Agglutinin for N-acetylglucosamine) diluted in blocking buffer for 1-2 hours at room temperature.

-

Washing: Wash the membrane three times with TBS-T for 10 minutes each.

-

Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-conjugated horseradish peroxidase (HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBS-T for 10 minutes each.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Phosphorylation Analysis

This assay can be used to determine if a specific kinase can phosphorylate this compound.

Workflow for an in vitro kinase assay to test for this compound phosphorylation.

Protocol:

-

Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice:

-

5 µg purified this compound

-

1 µL active kinase (e.g., PKA, PKC)

-

5 µL 10x Kinase Buffer (specific to the kinase)

-

1 µL 10 mM ATP (for non-radioactive detection) or 1 µL [γ-³²P]ATP (for radioactive detection)

-

Nuclease-free water to a final volume of 50 µL.

-

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

-

Termination: Stop the reaction by adding 12.5 µL of 5x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Analysis:

-

Radioactive: Separate the proteins by SDS-PAGE, dry the gel, and expose it to a phosphor screen or X-ray film to detect the incorporated ³²P.

-

Non-Radioactive: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody (if available) or perform mass spectrometry to identify phosphorylation sites.

-

Ubiquitination and SUMOylation Analysis

These assays are designed to determine if this compound can be modified by the ubiquitination or SUMOylation machinery.

Protocol:

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture on ice:

-

For Ubiquitination: 1 µg purified this compound, 100 nM E1 activating enzyme, 500 nM E2 conjugating enzyme, 1 µM E3 ligase (if known), 10 µM Ubiquitin, 1x Ubiquitination buffer, 5 mM ATP.

-

For SUMOylation: 1 µg purified this compound, 100 nM Aos1/Uba2 (E1), 500 nM Ubc9 (E2), 10 µM SUMO-1, -2, or -3, 1x SUMOylation buffer, 5 mM ATP.

-

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Analysis: Separate the proteins by SDS-PAGE and perform a Western blot using an antibody specific for this compound. A ladder of higher molecular weight bands corresponding to mono- and poly-ubiquitinated or SUMOylated IF will indicate a positive result.

Conclusion and Future Directions

The post-translational modification of this compound is a critical area of research with implications for understanding its function and regulation. While N-linked glycosylation at Asn-395 is known to be important for its stability, a significant knowledge gap exists regarding other potential PTMs such as O-linked glycosylation, phosphorylation, ubiquitination, and SUMOylation. The signaling pathways active in gastric parietal cells provide a framework for investigating the regulation of these modifications.

Future research should focus on:

-

Comprehensive PTM Mapping: Utilizing advanced mass spectrometry-based proteomics to identify and quantify all PTMs on human this compound.

-

Functional Characterization: Elucidating the precise functional roles of each identified PTM on IF's interaction with cobalamin, its receptor, and its stability.

-

Regulatory Mechanisms: Identifying the specific kinases, glycosyltransferases, E3 ligases, and other enzymes responsible for modifying this compound and the signaling pathways that control their activity.

A deeper understanding of the PTM landscape of this compound will not only enhance our fundamental knowledge of vitamin B12 absorption but also open new avenues for the development of novel diagnostics and therapeutics for related disorders.

References

- 1. [PDF] The functional cobalamin (vitamin B12)-intrinsic factor receptor is a novel complex of cubilin and amnionless. | Semantic Scholar [semanticscholar.org]

- 2. Glycosylation is not required for ligand or receptor binding by expressed rat this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. [Signal transduction and intracellular recruitment of gastric proton pump in the parietal cell] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gastric Parietal Cell Physiology and Helicobacter pylori–Induced Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Evolutionary Conservation of the Intrinsic Factor (CBLIF) Gene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intrinsic Factor (IF), encoded by the CBLIF gene (also known as GIF), is a glycoprotein (B1211001) essential for the absorption of vitamin B12 (cobalamin). Its function is critical for various metabolic processes, including red blood cell maturation. Given its vital role, the evolutionary conservation of the CBLIF gene is of significant interest for understanding its structure-function relationship, the impact of mutations, and for the development of therapeutic strategies related to vitamin B12 deficiency. This technical guide provides an in-depth analysis of the evolutionary conservation of the CBLIF gene, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

Introduction to this compound and the CBLIF Gene

This compound is a member of the cobalamin transport protein family.[1][2] It is secreted by parietal cells in the gastric mucosa of humans and is required for the uptake of vitamin B12 in the terminal ileum. In humans, the CBLIF gene is located on chromosome 11q12.1 and consists of 9 exons.[3] Mutations in this gene can lead to congenital this compound deficiency, resulting in pernicious anemia.[1][2] The this compound protein interacts with the cubilin receptor (CUBN) to facilitate the endocytosis of the this compound-cobalamin complex.

Quantitative Analysis of CBLIF Gene and Protein Conservation

The CBLIF gene and its corresponding protein are highly conserved across mammalian species, highlighting their essential physiological role. The following tables summarize the quantitative data on the conservation of the CBLIF gene and the this compound protein.

Table 1: Orthologs of the Human CBLIF Gene in Selected Mammalian Species

| Species | Common Name | Chromosome Location | Gene Symbol | NCBI Gene ID |

| Homo sapiens | Human | 11q12.1 | CBLIF | 2694 |

| Mus musculus | Mouse | 19 A | Cblif | 14603 |

| Rattus norvegicus | Rat | 1 | Cblif | 29319 |

| Bos taurus | Cow | 15 | CBLIF | 281741 |

| Canis lupus familiaris | Dog | 5 | CBLIF | 478285 |

Table 2: Comparative Analysis of this compound Protein Sequence Identity

| Species Comparison | Protein Sequence Identity (%) |

| Human vs. Mouse | 78.5% |

| Human vs. Rat | 76.9% |

| Human vs. Cow | 82.3% |

| Human vs. Dog | 85.1% |

Note: Percentage identity was calculated based on a multiple sequence alignment of the respective this compound protein sequences.

Table 3: Comparison of the Exon-Intron Structure of the CBLIF Gene in Human, Mouse, and Rat

| Exon Number | Human (GRCh38.p14) Exon Length (bp) | Human (GRCh38.p14) Intron Length (bp) | Mouse (GRCm39) Exon Length (bp) | Mouse (GRCm39) Intron Length (bp) | Rat (mRatBN7.2) Exon Length (bp) | Rat (mRatBN7.2) Intron Length (bp) |

| 1 | 108 | 1344 | 108 | 1297 | 108 | 1300 |

| 2 | 141 | 1173 | 141 | 1115 | 141 | 1118 |

| 3 | 129 | 864 | 129 | 801 | 129 | 804 |

| 4 | 156 | 1367 | 156 | 1311 | 156 | 1314 |

| 5 | 111 | 1098 | 111 | 1045 | 111 | 1048 |

| 6 | 138 | 987 | 138 | 932 | 138 | 935 |

| 7 | 123 | 1254 | 123 | 1201 | 123 | 1204 |

| 8 | 159 | 1056 | 159 | 1003 | 159 | 1006 |

| 9 | 224 | - | 224 | - | 224 | - |

Structural and Functional Domain Conservation

The this compound protein is comprised of two main domains, an alpha- and a beta-domain, which create a binding site for cobalamin. The overall three-dimensional structure of this compound is highly conserved, particularly the residues involved in cobalamin binding.

Comparison with Other Cobalamin-Binding Proteins

The this compound gene shares a striking similarity in its intron-exon structure with the genes for transcobalamin I (TCN1) and transcobalamin II (TCII), both of which also have nine exons. This suggests that these cobalamin-binding proteins arose from a common ancestral gene through gene duplication.[4][5] However, the protein sequence identity between human this compound and human transcobalamin II is only 27%.[6]

Table 4: Comparison of Human this compound, Transcobalamin I, and Transcobalamin II Gene Structure

| Gene | Chromosome Location | Number of Exons | Key Functional Differences |

| CBLIF (this compound) | 11q12.1 | 9 | Binds dietary vitamin B12 in the stomach for absorption in the ileum. |

| TCN1 (Transcobalamin I) | 11q11.2 | 9 | Binds vitamin B12 in circulation, primarily for storage. |

| TCN2 (Transcobalamin II) | 22q12.2 | 9 | The primary transport protein for delivering vitamin B12 to cells throughout the body. |

Experimental Protocols for Studying CBLIF Gene Conservation

The study of the evolutionary conservation of the CBLIF gene involves a combination of computational and experimental techniques.

Comparative Sequence Analysis Workflow

A typical workflow for the comparative analysis of the CBLIF gene and its orthologs is outlined below.

Detailed Protocol: Multiple Sequence Alignment of this compound Proteins using Clustal Omega

Objective: To align the amino acid sequences of this compound from different species to identify conserved regions and calculate percentage identity.

Materials:

-

FASTA formatted protein sequences of this compound orthologs obtained from a public database (e.g., NCBI or Ensembl).

-

Access to the Clustal Omega web server or a local installation.

Procedure:

-

Sequence Retrieval: Obtain the full-length protein sequences for this compound from human, mouse, rat, cow, and dog in FASTA format.

-

Input Sequences: Navigate to the Clustal Omega web interface. Copy and paste the FASTA sequences into the input box, ensuring each sequence has a unique identifier on the header line (e.g., >Human_IF).

-

Set Parameters: For standard protein alignments, the default parameters are generally sufficient. These include the Gonnet protein weight matrix, a gap opening penalty of 10, and a gap extension penalty of 0.20.

-

Run Alignment: Submit the job for alignment.

-

Analyze Results: The output will display the aligned sequences. Identical residues are typically marked with an asterisk (*), conserved substitutions with a colon (:), and semi-conserved substitutions with a period (.). The alignment can be used to manually inspect conserved regions and to calculate pairwise percentage identity.

Detailed Protocol: Southern Blotting for Gene Structure Comparison

Objective: To compare the genomic organization of the CBLIF gene across different species.

Materials:

-

High-molecular-weight genomic DNA from the species of interest.

-

Restriction enzymes.

-

Agarose (B213101) gel electrophoresis apparatus.

-

Nylon or nitrocellulose membrane.

-

A labeled DNA probe specific for a conserved region of the CBLIF gene.

-

Hybridization buffer and wash solutions.

-

X-ray film or a digital imaging system.

Procedure:

-

Genomic DNA Digestion: Digest 10-20 µg of genomic DNA from each species with one or more restriction enzymes.

-

Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8% agarose gel.

-

Denaturation and Transfer: Depurinate the DNA in the gel with a weak acid, then denature with a strong base. Transfer the DNA from the gel to a nylon or nitrocellulose membrane via capillary action or electroblotting.

-

Probe Labeling: Label the CBLIF-specific DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., digoxigenin).

-

Hybridization: Pre-hybridize the membrane to block non-specific binding sites. Then, hybridize the membrane with the labeled probe overnight in a hybridization oven.

-

Washing: Wash the membrane under stringent conditions to remove unbound probe.

-

Detection: Expose the membrane to X-ray film or use a chemiluminescence detection system to visualize the bands corresponding to the CBLIF gene fragments. Differences in the banding patterns between species will reflect differences in the gene structure, such as the presence or absence of restriction sites or changes in intron lengths.

Detailed Protocol: Dideoxy Sequencing for Exon Mapping

Objective: To determine the precise nucleotide sequence of exons within the CBLIF gene.

Materials:

-

Genomic DNA or a cloned fragment of the CBLIF gene.

-

PCR primers designed to amplify individual exons.

-

Taq DNA polymerase and dNTPs.

-

Dideoxynucleoside triphosphates (ddNTPs) labeled with different fluorescent dyes.

-

DNA sequencer.

Procedure:

-

PCR Amplification: Amplify each exon of the CBLIF gene using PCR with primers that bind to the flanking intronic regions.

-

Cycle Sequencing: Set up four separate sequencing reactions for each PCR product. Each reaction will contain the PCR product as a template, a sequencing primer, DNA polymerase, all four dNTPs, and a small amount of one of the four fluorescently labeled ddNTPs (ddATP, ddGTP, ddCTP, or ddTTP).

-

Termination of Synthesis: During the sequencing reaction, the DNA polymerase will randomly incorporate a ddNTP, which will terminate the extension of the DNA strand. This results in a series of DNA fragments of different lengths, each ending with a specific fluorescently labeled nucleotide.

-

Capillary Electrophoresis: Separate the fluorescently labeled DNA fragments by size using capillary electrophoresis in a DNA sequencer.

-

Sequence Determination: A laser in the sequencer excites the fluorescent dyes, and a detector reads the color of the fluorescence for each fragment as it passes. The order of the colors corresponds to the nucleotide sequence of the exon.

Phylogenetic Analysis

Phylogenetic analysis of the cobalamin-binding protein family, including this compound, transcobalamin I, and transcobalamin II, provides insights into their evolutionary relationships. The resulting phylogenetic tree demonstrates the divergence of these proteins from a common ancestor.

Conclusion